1-(Chloromethoxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-(Chloromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethoxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Chloromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chloromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It plays a role in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: The compound is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions . The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(Chloromethoxy)-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and other trifluoromethylated aromatic compounds . These compounds share similar chemical properties due to the presence of the trifluoromethyl group but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of the chloromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C8H6ClF3O |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6ClF3O/c9-5-13-7-3-1-6(2-4-7)8(10,11)12/h1-4H,5H2 |
InChI Key |
MIODHRBYIBSBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCl |
Origin of Product |
United States |
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